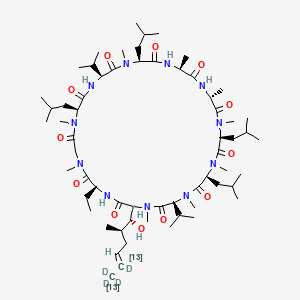
Cyclosporin A-13C2,d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin A-13C2,d4 is a stable isotope-labeled derivative of cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune diseases. The labeling involves the incorporation of carbon-13 and deuterium atoms, which makes it a valuable tool in pharmacokinetic studies and mechanistic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-13C2,d4 involves the incorporation of carbon-13 and deuterium into the cyclosporin A molecule. This is typically achieved through isotopic labeling techniques during the synthesis of the amino acid building blocks that make up cyclosporin A. The labeled amino acids are then assembled into the cyclic peptide structure of cyclosporin A using standard peptide synthesis methods .
Industrial Production Methods: Industrial production of Cyclosporin A-13C2,d4 follows similar principles but on a larger scale. The process involves the fermentation of a genetically modified strain of the fungus Tolypocladium inflatum, which produces cyclosporin A. The isotopically labeled amino acids are fed into the fermentation medium, resulting in the incorporation of the labels into the cyclosporin A molecule .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A-13C2,d4 undergoes various chemical reactions, including:
Oxidation: Cyclosporin A can be oxidized to form hydroxycyclosporin A.
Reduction: Reduction reactions can convert cyclosporin A into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products:
Oxidation: Hydroxycyclosporin A.
Reduction: Reduced forms of cyclosporin A.
Substitution: Various cyclosporin A derivatives
Scientific Research Applications
Cyclosporin A-13C2,d4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and drug interactions.
Biology: Helps in understanding the binding interactions with cyclophilin and the inhibition of calcineurin.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cyclosporin A in the body.
Industry: Employed in the development of new immunosuppressive drugs and in quality control of cyclosporin A production .
Mechanism of Action
Cyclosporin A-13C2,d4 shares the same mechanism of action as cyclosporin A. It binds to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Cyclosporin A: The unlabeled parent compound.
Cyclosporin G: A derivative with similar immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with a different structure but similar function
Uniqueness: Cyclosporin A-13C2,d4 is unique due to its isotopic labeling, which allows for precise tracking in pharmacokinetic studies and detailed mechanistic investigations. This makes it an invaluable tool in both research and industrial applications .
Properties
Molecular Formula |
C62H111N11O12 |
|---|---|
Molecular Weight |
1208.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D |
InChI Key |
PMATZTZNYRCHOR-CJHZWUGHSA-N |
Isomeric SMILES |
[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















